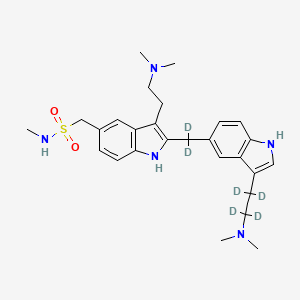

Sumatriptan EP impurity A-d6

Description

Evolution and Current Paradigms of Impurity Profiling in Pharmaceutical Sciences

Impurity profiling, the systematic process of detecting, identifying, and quantifying impurities in a drug substance or product, has undergone a significant transformation over the years. biomedres.ustandfonline.com Initially, simple chromatographic and spectroscopic methods were used to assess purity. However, the demand for greater accuracy and sensitivity has led to the adoption of advanced and hyphenated analytical techniques. biomedres.usnih.gov

Modern impurity profiling is guided by stringent regulatory frameworks established by bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). biomedres.usnih.govnih.gov These guidelines mandate a thorough understanding of a drug's impurity profile, including potential degradation products and process-related impurities. nih.govresearchgate.net The current paradigm emphasizes a proactive approach, integrating impurity profiling throughout the drug development lifecycle, from early-stage research to post-market surveillance. tandfonline.compharmaceuticalonline.com This ensures that potential risks associated with impurities are identified and mitigated early on. biomedres.us

The sources of impurities in pharmaceuticals are diverse, ranging from raw materials and synthetic intermediates to degradation products formed during manufacturing and storage. nih.govnih.govresearchgate.net The complexity of modern drug molecules and manufacturing processes necessitates the use of a wide array of analytical tools to achieve comprehensive impurity profiling. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net The combination of these techniques, particularly in hyphenated systems like LC-MS and GC-MS, provides the high-resolution data required for the structural elucidation and quantification of trace-level impurities. biomedres.usnih.gov

The Critical Role of Reference Standards in Pharmaceutical Analytical Chemistry

Reference standards are highly purified and well-characterized substances that serve as a benchmark for analytical measurements. synthinkchemicals.comwikipedia.orgsimsonpharma.com They are indispensable tools in pharmaceutical analytical chemistry, underpinning the accuracy, precision, and reliability of quantitative and qualitative analyses. synthinkchemicals.comsimsonpharma.comsigmaaldrich.com The quality and purity of reference standards are paramount, as they directly impact the validity of analytical results. pharmtech.com

In the context of impurity analysis, reference standards for known impurities are crucial for several reasons:

Identification: They allow for the unambiguous identification of impurities in a sample by comparing their analytical properties (e.g., retention time in chromatography, mass spectrum) with those of the standard. synthinkchemicals.com

Quantification: They enable the accurate determination of the concentration of an impurity in a drug substance or product. synthinkchemicals.comgmpsop.com

Method Validation: They are essential for validating the performance of analytical methods, ensuring that the methods are accurate, precise, and robust for their intended purpose. synthinkchemicals.comclearsynth.com

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for many drug substances and their known impurities. wikipedia.orgsigmaaldrich.com These primary standards are rigorously characterized and are considered the definitive benchmark for quality control. sigmaaldrich.comlabmix24.com In cases where official standards are not available, pharmaceutical companies must prepare and qualify their own in-house or secondary reference standards. gmpsop.compharmaceutical-technology.comeurofins.com The proper management of reference standards, including their sourcing, characterization, storage, and re-testing, is a critical component of a robust pharmaceutical quality system. eurofins.commriglobal.org

Fundamentals and Strategic Importance of Stable Isotope Labeling in Pharmaceutical Analysis

Stable isotope labeling (SIL) is a powerful technique that involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a molecule of interest. atlanchimpharma.commusechem.comacanthusresearch.com This technique has become strategically important in pharmaceutical analysis, particularly in quantitative bioanalysis and metabolic studies. nih.goviris-biotech.de Unlike radioactive isotopes, stable isotopes are non-radioactive and safe to handle, making them ideal for a wide range of applications. iris-biotech.denih.gov

The fundamental principle behind SIL is that the labeled molecule is chemically identical to its unlabeled counterpart but has a higher mass. acanthusresearch.com This mass difference allows for its differentiation and quantification using mass spectrometry. clearsynth.comnih.gov

Deuterium, a stable isotope of hydrogen, is frequently used for isotopic labeling due to the abundance of hydrogen atoms in organic molecules. aptochem.comyoutube.com The substitution of hydrogen with deuterium, known as deuteration, can subtly alter the physicochemical properties of a molecule. advancedsciencenews.comresearchgate.net One of the most significant effects of deuteration is the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. advancedsciencenews.com This can lead to a slower rate of metabolic breakdown for deuterated compounds, potentially improving their pharmacokinetic profile. researchgate.netnih.govnih.gov

In the context of analytical chemistry, deuterium labeling is a valuable tool for creating internal standards for quantitative analysis. clearsynth.com

Deuterated analogs are widely regarded as the "gold standard" for internal standards in quantitative mass spectrometry-based assays. aptochem.comnih.gov An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, chromatography, and instrument response. clearsynth.comscispace.com

The advantages of using a deuterated analog as an internal standard are numerous:

Similar Physicochemical Properties: A deuterated internal standard has nearly identical physicochemical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification. acanthusresearch.comaptochem.com

Co-elution with Analyte: Ideally, the deuterated internal standard co-elutes with the analyte in chromatographic separations. This helps to compensate for any matrix effects that may suppress or enhance the ionization of the analyte. clearsynth.comaptochem.com

Reduced Variability: The use of a deuterated internal standard can significantly reduce the variability of analytical results, leading to more robust and reliable methods. acanthusresearch.comscispace.com

Improved Accuracy and Precision: By correcting for various sources of error, deuterated internal standards enhance the accuracy and precision of quantitative measurements. clearsynth.comscispace.com

While highly advantageous, it is important to note that the position of the deuterium label must be carefully chosen to ensure it is not on an exchangeable site, which could compromise the stability of the label. acanthusresearch.com

Academic Rationale for Research on Sumatriptan EP Impurity A-d6 within Pharmaceutical Impurity Control

Sumatriptan is a widely used medication for the treatment of migraine headaches. veeprho.combiosynth.com Like all pharmaceutical products, the purity of Sumatriptan is of utmost importance. Sumatriptan EP Impurity A is a known impurity of Sumatriptan, and its control is mandated by pharmacopoeias. veeprho.comsynzeal.comsynthinkchemicals.com

The academic rationale for researching this compound stems from the need for a highly reliable internal standard for the accurate quantification of Sumatriptan EP Impurity A in Sumatriptan drug substances and products. The synthesis and characterization of this compound provide a critical tool for analytical chemists to:

Develop and validate robust and accurate analytical methods for the quantification of Sumatriptan EP Impurity A.

Ensure compliance with the stringent regulatory limits for this impurity.

Support quality control and stability studies of Sumatriptan.

By creating a deuterated version of the impurity, researchers can leverage the advantages of stable isotope dilution mass spectrometry to achieve the highest level of accuracy and precision in their measurements, ultimately safeguarding public health.

Structure

3D Structure

Properties

Molecular Formula |

C27H37N5O2S |

|---|---|

Molecular Weight |

501.7 g/mol |

IUPAC Name |

1-[2-[dideuterio-[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C27H37N5O2S/c1-28-35(33,34)18-20-7-9-26-24(15-20)22(11-13-32(4)5)27(30-26)16-19-6-8-25-23(14-19)21(17-29-25)10-12-31(2)3/h6-9,14-15,17,28-30H,10-13,16,18H2,1-5H3/i10D2,12D2,16D2 |

InChI Key |

UVOHQDUMFGSNEJ-PHEWPZJASA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)NC=C2C([2H])([2H])C([2H])([2H])N(C)C)C3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)NC)CCN(C)C |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC(=C2CCN(C)C)CC3=CC4=C(C=C3)NC=C4CCN(C)C |

Origin of Product |

United States |

Chemical Identity and Contextual Significance of Sumatriptan Ep Impurity a

Sumatriptan EP Impurity A is a significant process-related impurity and potential degradant of Sumatriptan, a medication used for treating migraine and cluster headaches. veeprho.com Its presence in the final drug product is carefully monitored to ensure the safety and efficacy of the medication.

Structural Elucidation and Chemical Nomenclature of Sumatriptan EP Impurity A

Sumatriptan EP Impurity A is chemically identified as 1-[3-[2-(Dimethylamino)ethyl]-2-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl]-N-methylmethanesulfonamide. synzeal.com This nomenclature precisely describes its molecular structure.

Relationship to Sumatriptan: Dimeric Structure Considerations

Structurally, Sumatriptan EP Impurity A is a dimer of Sumatriptan. uspbpep.comveeprho.com This means it is composed of two Sumatriptan molecules linked together. This dimeric structure is a key characteristic that differentiates it from the parent drug and other impurities.

Official Pharmacopoeial Designations (European Pharmacopoeia, United States Pharmacopeia)

This impurity is officially recognized by major pharmacopoeias. In the European Pharmacopoeia (EP), it is designated as Sumatriptan Impurity A. uspbpep.comcymitquimica.com The United States Pharmacopeia (USP) lists it as Sumatriptan Related Compound A. synzeal.comcymitquimica.com These official designations underscore its importance in the quality control of Sumatriptan.

| Attribute | Information |

|---|---|

| Chemical Name | 1-[3-[2-(Dimethylamino)ethyl]-2-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl]-N-methylmethanesulfonamide synzeal.com |

| Synonyms | Sumatriptan BP Impurity A, Sumatriptan USP Related Compound A allmpus.comsynthinkchemicals.com |

| CAS Number | 545338-89-4 cymitquimica.com |

| Molecular Formula | C27H37N5O2S cymitquimica.com |

| Molecular Weight | 495.69 g/mol cymitquimica.com |

Investigative Studies on the Formation Pathways of Sumatriptan EP Impurity A

Understanding the formation pathways of Sumatriptan EP Impurity A is crucial for developing strategies to control its levels in the final drug substance.

Impurity Formation during Sumatriptan Chemical Synthesis

Sumatriptan EP Impurity A can be formed during the chemical synthesis of Sumatriptan. veeprho.com It is considered a process-related impurity, meaning its formation is linked to the specific chemical reactions and conditions used in the manufacturing process. The synthesis of Sumatriptan involves multiple steps, and by-products such as this impurity can arise from unreacted intermediates or side reactions. veeprho.com

Degradation Pathways Leading to Sumatriptan EP Impurity A

In addition to being a process-related impurity, Sumatriptan EP Impurity A can also be a degradation product. veeprho.com Sumatriptan is known to be sensitive to factors such as light and moisture, which can lead to its degradation over time. veeprho.com Under certain stress conditions, such as acidic environments, Sumatriptan can degrade to form Impurity A. researchgate.net One proposed mechanism involves the protonation of the methyl sulfonamide group under acidic conditions, followed by hydrolysis and subsequent reactions that lead to the formation of the dimeric impurity. researchgate.net

Regulatory Frameworks for Impurity Control in Pharmaceutical Substances

The control of impurities in pharmaceutical substances is a critical aspect of ensuring drug safety and quality, governed by a comprehensive regulatory framework established by international and national authorities.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for impurity control. amsbiopharma.com Key ICH guidelines include:

ICH Q3A: This guideline focuses on impurities in new drug substances, setting thresholds for reporting, identification, and qualification of impurities. amsbiopharma.comeuropa.eu

ICH Q3B: This guideline addresses impurities in new drug products, including degradation products. amsbiopharma.com

ICH Q3C: This guideline provides limits for residual solvents. amsbiopharma.com

ICH Q3D: This guideline establishes a risk-based approach for controlling elemental impurities. amsbiopharma.com

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have also established stringent requirements for impurity control. scribd.comuspnf.com The Ph. Eur. general monograph "Substances for pharmaceutical use" (2034) and general chapter 5.10 provide the framework for controlling impurities. scribd.comdrugfuture.com These documents outline the thresholds for reporting, identifying, and qualifying organic and inorganic impurities. scribd.com Similarly, the USP provides general chapters, such as <1086> Impurities in Drug Substances and Drug Products, that detail the requirements for controlling impurities. uspnf.comuspnf.com Both pharmacopoeias emphasize that manufacturers are responsible for developing and validating analytical procedures to control impurities and for ensuring that all substances comply with the specified limits. uspnf.comdrugfuture.com

Advanced Synthetic Methodologies for Sumatriptan Ep Impurity A D6

Strategies for the Chemical Synthesis of Sumatriptan EP Impurity A

Sumatriptan EP Impurity A is identified as 1-[3-[2-(Dimethylamino)ethyl]-2-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl]-N-methylmethanesulfonamide. synzeal.com Its synthesis is closely related to the manufacturing process of Sumatriptan itself. The formation of this impurity can occur as a side reaction during the synthesis of the active pharmaceutical ingredient. researchgate.net

One of the key intermediates in the synthesis of Sumatriptan is 1-(3-(2-aminoethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide (AIMS). derpharmachemica.com The methylation of AIMS using reagents like sodium borohydride (B1222165) and formalin can lead to the formation of Sumatriptan. derpharmachemica.com However, under certain conditions, a side reaction can occur where an intermediate acts as an electrophile, attacking the electron-rich indole (B1671886) nucleus of another molecule. researchgate.net This dimerization-type reaction results in the formation of Sumatriptan EP Impurity A.

An improved multi-step synthesis of this impurity has been described, which can serve as a model for other related triptan derivatives. researchgate.net The synthesis can be simplified by starting from commercially available materials. researchgate.net The process often involves the acylation of an indole derivative, followed by a reaction that generates a reactive intermediate, which then leads to the formation of the impurity. researchgate.net

The table below outlines a general synthetic approach for Sumatriptan EP Impurity A.

| Step | Description | Key Reagents |

| 1 | Formation of the key indole intermediate | Indole derivatives, protecting groups |

| 2 | Side chain introduction | Reagents for introducing the dimethylaminoethyl group |

| 3 | Dimerization | Acid or thermal catalysis |

| 4 | Final modification and purification | Deprotection and chromatographic purification |

Design and Execution of Deuterium (B1214612) Labeling for Sumatriptan EP Impurity A-d6

The synthesis of this compound involves the incorporation of six deuterium atoms into the molecule. The "-d6" designation typically refers to the two methyl groups on the terminal nitrogen of the side chain, as seen in Sumatriptan-d6. caymanchem.com

Site-Specific Deuteration Principles and Challenges

Site-specific deuteration is a valuable technique in drug metabolism studies and for creating internal standards for mass spectrometry. medchemexpress.comacs.org The primary challenge is to introduce deuterium atoms at specific positions without affecting other parts of the molecule.

For a molecule like Sumatriptan EP Impurity A, the most common sites for deuteration are the N-methyl groups of the dimethylaminoethyl side chains. This is because the protons on these groups are often metabolically labile.

Challenges in site-specific deuteration include:

Regioselectivity: Ensuring that deuterium is incorporated only at the desired positions.

Isotopic Scrambling: Preventing the unintentional incorporation of deuterium at other positions in the molecule.

Harsh Reaction Conditions: Some deuteration methods require harsh conditions that can degrade the starting material or the product. worktribe.com

Deuterium Exchange Reactions in the Synthesis of Labeled Impurities

Deuterium exchange reactions are a common method for introducing deuterium into a molecule. rsc.org These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, and a catalyst. libretexts.org

For the synthesis of this compound, a deuterated version of a key intermediate would be synthesized first. This could involve using deuterated reagents in the step where the dimethylamino groups are introduced. For example, a reaction using deuterated formaldehyde (B43269) (CD₂O) or a deuterated methylating agent could be employed.

Recent advances in catalysis have provided milder and more selective methods for deuterium incorporation. For instance, palladium-catalyzed deuteration of indoles has been reported, which allows for regioselective deuterium incorporation. worktribe.comchemrxiv.org Such methods could potentially be adapted for the synthesis of deuterated Sumatriptan intermediates.

The following table summarizes some common deuterium sources and catalysts used in deuteration reactions.

| Deuterium Source | Catalyst | Comments |

| Deuterium oxide (D₂O) | Acid or base | A common and inexpensive deuterium source. libretexts.org |

| Deuterated solvents (e.g., CD₃OD) | Transition metals (e.g., Pd, Ru) | Can provide high levels of deuterium incorporation. nih.govnih.gov |

| Deuterated reagents (e.g., LiAlD₄) | - | Used for specific functional group transformations. nih.gov |

Purification and Isolation Techniques for Isotopic Purity of this compound

After the synthesis of this compound, purification is crucial to ensure high isotopic and chemical purity. The primary technique used for the purification of such impurities is preparative high-performance liquid chromatography (HPLC). derpharmachemica.com

The isotopic purity of the final compound is typically determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. derpharmachemica.com LC-MS is particularly useful for separating the deuterated compound from its non-deuterated counterpart and for confirming the mass difference due to deuterium incorporation. nih.gov

The table below outlines the key techniques for purification and analysis.

| Technique | Purpose | Details |

| Preparative HPLC | Isolation and purification of the target compound | Can separate the deuterated impurity from other byproducts. derpharmachemica.com |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment | Provides the exact mass of the deuterated compound. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and determination of deuterium incorporation sites | ¹H NMR can show the absence of signals at the deuterated positions. |

Sophisticated Analytical Characterization and Application of Sumatriptan Ep Impurity A D6 As a Reference Standard

Chromatographic Techniques for High-Resolution Impurity Profiling and Quantification

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount for ensuring drug safety and efficacy. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary sensitivity and selectivity for this task. The use of a stable isotope-labeled internal standard, such as Sumatriptan EP Impurity A-d6, is a cornerstone of modern quantitative analysis, correcting for variability during sample processing and analysis. wuxiapptec.comcerilliant.com

Optimization of Chromatographic Parameters for Deuterated Analogs

When using a deuterated internal standard, chromatographic optimization is crucial to ensure the validity of the quantitative results. The primary goal is to have the deuterated standard co-elute with the non-deuterated analyte. cerilliant.com This ensures that both compounds experience the same chromatographic conditions and, most importantly, the same degree of ion suppression or enhancement from matrix effects at the point of elution. chromforum.org

However, a phenomenon known as the "isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts on reversed-phase columns. wuxiapptec.comchromforum.org Optimization strategies to manage this include:

Mobile Phase Composition: Fine-tuning the ratio of organic to aqueous solvents.

Gradient Slope: Adjusting the rate of change of the mobile phase composition can help merge the peaks of the analyte and the IS.

Flow Rate and Temperature: Modifying the flow rate and column temperature can also influence retention times and selectivity.

The objective is to achieve near-perfect co-elution while maintaining adequate separation from other potential interferences in the sample.

Spectroscopic Characterization of this compound

Before this compound can be used as a reference standard, its structure, identity, and purity must be unequivocally confirmed. This is accomplished through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity Assessment

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. derpharmachemica.com For this compound, NMR serves two primary functions:

Isotopic Purity Assessment: NMR provides a direct measure of the degree of deuteration. By comparing the integration of any residual proton signals at the labeling sites to the integrals of other protons in the molecule, the isotopic purity can be accurately calculated. High isotopic purity is essential to prevent the internal standard from contributing to the analyte's signal, a phenomenon known as isotopic cross-talk, which would compromise quantitative accuracy. wuxiapptec.comcerilliant.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a powerful technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and offering further structural confirmation. nih.govresearchgate.net

Accurate Mass Measurement: Instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with an accuracy of less than 5 parts per million (ppm). This allows for the unambiguous confirmation of the elemental formula of this compound (C27H31D6N5O2S). The experimentally measured mass must align with the theoretically calculated exact mass.

Fragmentation Analysis: HRMS/MS experiments are performed to study the fragmentation pattern of the deuterated impurity. This pattern acts as a structural fingerprint. By comparing the fragmentation spectrum of this compound with that of the non-deuterated standard, analysts can confirm that the deuteration has not altered the primary fragmentation pathways. This consistency is vital for the compound to serve as a reliable internal standard in MRM-based assays.

Method Validation and Qualification Protocols for Analytical Procedures Employing this compound

Once an analytical method utilizing this compound has been developed, it must undergo rigorous validation to demonstrate its suitability for its intended purpose. gtfch.orgsci-princess.info Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. europa.eudemarcheiso17025.com The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention times of the analyte and the IS. moca.net.uaeuropa.eu

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of standards at different concentrations.

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1.0 | 0.021 |

| 5.0 | 0.105 |

| 20.0 | 0.415 |

| 50.0 | 1.020 |

| 100.0 | 2.050 |

| 200.0 | 4.110 |

| A typical linearity study demonstrates a correlation coefficient (r²) of >0.99. |

Accuracy: The closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and calculating the percent recovery.

| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Recovery (%) |

| Low | 3.0 | 2.95 | 98.3 |

| Medium | 75.0 | 76.8 | 102.4 |

| High | 150.0 | 149.1 | 99.4 |

| Acceptance criteria for accuracy are typically within 85-115% (or 80-120% at the LLOQ). |

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision) and is expressed as the relative standard deviation (RSD). sci-princess.info

| QC Level | Concentration (ng/mL) | Intra-assay RSD (%, n=5) | Inter-assay RSD (%, n=15) |

| Low | 3.0 | 4.5 | 6.8 |

| Medium | 75.0 | 2.8 | 4.1 |

| High | 150.0 | 2.1 | 3.5 |

| Acceptance criteria for precision are typically an RSD of ≤15% (or ≤20% at the LLOQ). |

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. scispace.com

Robustness: The method's resistance to small, deliberate changes in parameters like mobile phase pH, column temperature, and flow rate, indicating its reliability for routine use. gtfch.org

Future Directions and Advanced Research Frontiers in Deuterated Pharmaceutical Impurity Analysis

Integration of Sumatriptan EP Impurity A-d6 in Quality-by-Design (QbD) Approaches for Process Development

Quality-by-Design (QbD) is a systematic and science-based approach to pharmaceutical development that emphasizes a thorough understanding of both the product and the manufacturing process. nih.gov A key goal of QbD is to establish a "design space"—a multidimensional combination of input variables and process parameters that has been demonstrated to ensure quality. mt.com The integration of deuterated impurity standards like this compound is pivotal in this framework for developing robust manufacturing processes. americanpharmaceuticalreview.com

Sumatriptan EP Impurity A is a known process-related impurity that can arise during the synthesis of sumatriptan. biosynth.comsimsonpharma.com By employing this compound as an internal standard in analytical methods, manufacturers can accurately quantify the levels of the non-deuterated Impurity A. pharmaffiliates.com This precise measurement is crucial for understanding how critical process parameters (CPPs), such as reaction temperature, pressure, or raw material quality, influence the formation of this impurity. The data gathered allows for the establishment of effective control strategies to minimize impurity levels, ensuring the final API consistently meets stringent purity requirements set by pharmacopeias. nih.gov

Table 1: Illustrative Data for a QbD Study Using this compound

This interactive table demonstrates how varying a process parameter can affect impurity levels, as measured with a deuterated internal standard.

| Process Parameter | Parameter Value | Impurity A Level (ng/mL) | Impact on Critical Quality Attribute (Purity) |

| Reaction Temperature | 55°C | 4.8 | Low |

| Reaction Temperature | 65°C | 14.2 | Medium |

| Reaction Temperature | 75°C | 42.1 | High |

| Reactant Molar Ratio | 1.0:1.0 | 8.9 | Low-Medium |

| Reactant Molar Ratio | 1.2:1.0 | 5.1 | Low |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Emerging Analytical Technologies for Impurity Characterization and Quantification with Deuterated Standards

The accurate characterization and quantification of pharmaceutical impurities are fundamental to ensuring drug safety and efficacy. nih.gov While traditional methods like HPLC with UV detection are common, they can be limited, especially when impurities co-elute. The use of deuterated standards with mass spectrometry (MS) offers superior selectivity and sensitivity. nih.gov The distinct mass difference between the target impurity and its deuterated analogue allows for unambiguous quantification, even in complex matrices. musechem.comkcasbio.com

Emerging analytical technologies are further refining this process:

High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers provide exceptionally accurate mass measurements. thermofisher.comamericanpharmaceuticalreview.comnih.gov This capability enables confident identification of unknown impurities and highly precise quantification of known impurities against their deuterated standards. sterlingpharmasolutions.com

Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the impurity and its deuterated standard to obtain structural information. americanpharmaceuticalreview.com Comparing the fragmentation patterns confirms the identity of the impurity, providing an additional layer of certainty.

Interdisciplinary Research in Isotopic Labeling and Pharmaceutical Science

The development and application of isotopically labeled compounds like this compound are inherently interdisciplinary, requiring expertise from organic synthesis, analytical chemistry, and pharmaceutical sciences. musechem.com Future progress in this area will be propelled by collaborative research focusing on several key frontiers:

Innovative Synthetic Methodologies: A primary goal is the development of more efficient, cost-effective, and sustainable methods for synthesizing deuterated compounds. researchgate.netelsevier.com This includes exploring novel catalytic systems and direct hydrogen isotope exchange (HIE) reactions, which can simplify the labeling process. researchgate.net

Academic-Industrial Collaborations: Partnerships between academic research groups and pharmaceutical companies are crucial for translating innovative labeling technologies into practical applications within drug development programs. nih.gov

Expanding Labeled Compound Libraries: Broadening the availability of a wide range of deuterated impurity standards is essential for the pharmaceutical industry to address diverse analytical challenges across numerous drug candidates. whsmith.co.uk

Prospective Applications of Deuterated Impurity A-d6 in Advanced Analytical Methodologies and Pharmaceutical Control Strategies

The utility of this compound is set to expand beyond its current primary use as an internal standard for quality control testing. Future applications will likely integrate it into more advanced analytical and control strategies.

A significant prospective application lies in Process Analytical Technology (PAT) . mt.com PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. americanpharmaceuticalreview.com By using stable isotopic analysis, it's possible to monitor the isotopic fractionation that occurs during a synthetic process, providing insights into reaction rates and mechanisms. naturesfingerprint.comacs.org In this context, this compound could be used not just for end-product testing but for real-time or near-real-time monitoring of impurity formation during the manufacturing process itself. This would enable a more proactive approach to process control, aligning with the goals of QbD to build quality into the product from the start. gsconlinepress.com

Furthermore, in metabolite identification studies , deuterated standards are invaluable. nih.gov If Impurity A were also a metabolite of Sumatriptan, the use of this compound would help in distinguishing between the impurity originating from the drug product and the metabolite formed by the body. chemicalsknowledgehub.com This is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. nih.govchemicalsknowledgehub.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.